molecular formula C10H9NO3 B14853075 N-(3,5-Diformylphenyl)acetamide

N-(3,5-Diformylphenyl)acetamide

Cat. No.: B14853075
M. Wt: 191.18 g/mol
InChI Key: GAVPLEKQQARLQC-UHFFFAOYSA-N
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Description

N-(3,5-Disubstituted phenyl)acetamides are a class of aromatic acetamides characterized by substitutions at the 3- and 5-positions of the phenyl ring. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for tuning of electronic, steric, and pharmacokinetic properties. These derivatives are frequently explored as intermediates in organic synthesis or as bioactive agents with antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-(3,5-diformylphenyl)acetamide

InChI

InChI=1S/C10H9NO3/c1-7(14)11-10-3-8(5-12)2-9(4-10)6-13/h2-6H,1H3,(H,11,14)

InChI Key

GAVPLEKQQARLQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,5-Diformylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,5-diformylphenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,5-Diformylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-Diformylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Diformylphenyl)acetamide involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of substituents significantly impacts solubility, crystallinity, and intermolecular interactions. For example:

  • N-(3,5-Dimethylphenyl)acetamide (CymitQuimica, 2025): Exhibits moderate solubility in organic solvents and solid-state stability due to weak van der Waals interactions between methyl groups .
  • N-(3,5-Dichlorophenyl)acetamide : Shows enhanced planarity in crystal structures, stabilized by N–H⋯O and N–H⋯Cl hydrogen bonds, leading to higher melting points .
  • N-(3,5-Dimethoxyphenyl)acetamide : Methoxy groups increase solubility in polar solvents and influence electronic properties via electron-donating effects .
Table 1: Physicochemical Properties of Selected Derivatives
Compound Substituents Solubility Melting Point (°C) Key Interactions
N-(3,5-Dimethylphenyl)acetamide CH₃ Moderate (organic) 120–125 Van der Waals
N-(3,5-Dichlorophenyl)acetamide Cl Low (aqueous) 180–185 N–H⋯Cl/O
N-(3,5-Dimethoxyphenyl)acetamide OCH₃ High (polar) 95–100 π-Stacking

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